molecular formula C11H9NO2 B1582295 2-Methyl-N-phenylmaleimide CAS No. 3120-04-5

2-Methyl-N-phenylmaleimide

Cat. No.: B1582295
CAS No.: 3120-04-5
M. Wt: 187.19 g/mol
InChI Key: QAVUFFJVZGZJMO-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylmaleimide is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom. This compound is known for its role as a Michael acceptor in organic synthesis and its participation in Diels-Alder reactions, making it a valuable reagent in the construction of complex molecular frameworks .

Biochemical Analysis

Biochemical Properties

2-Methyl-N-phenylmaleimide plays a significant role in various biochemical reactions. It interacts with enzymes such as myeloperoxidase, which catalyzes the reaction between hydrogen peroxide and chloride to generate hypochlorous acid . This interaction increases the activity of myeloperoxidase, leading to oxidative cell injury induced by activated neutrophils. Additionally, this compound acts as a dienophile in Diels-Alder reactions, participating in cycloaddition reactions with dienes to form cyclohexene derivatives .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by increasing the activity of myeloperoxidase, which is associated with inflammatory diseases . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the double bond in the maleimide moiety, allowing it to react with the diene component. This reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system . Additionally, this compound increases the activity of myeloperoxidase by binding to the enzyme and enhancing its catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of myeloperoxidase without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the reduction of activated α,β-unsaturated alkenes through the action of ene-reductases, which use non-covalently bound flavin mononucleotide for the reduction process . This compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It acts as a Michael acceptor, allowing it to be taken up by cells and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, it may localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-phenylmaleimide typically involves a two-step process starting from maleic anhydride and a substituted aniline. The first step involves the reaction of maleic anhydride with the substituted aniline to form an intermediate, which is then cyclized to produce the desired maleimide derivative . The reaction conditions often include heating and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous addition of aniline to a heated mixture of maleic anhydride, a catalyst, and an organic solvent. The mixture is then subjected to reflow and dehydration, followed by acid-base neutralization, washing, cooling, and crystallization to obtain the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-phenylmaleimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-methyl-1-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUFFJVZGZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351059
Record name 2-Methyl-N-phenylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-04-5
Record name 2-Methyl-N-phenylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-phenylmaleimide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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